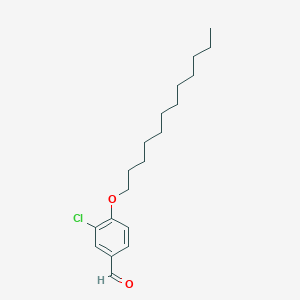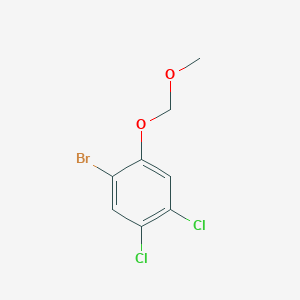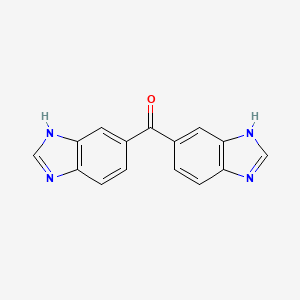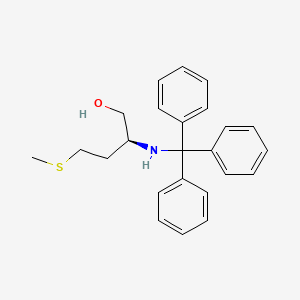![molecular formula C13H15BrO4 B14080311 5-Bromo-6-{[(oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole CAS No. 100713-33-5](/img/structure/B14080311.png)
5-Bromo-6-{[(oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 5-bromo-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom at the 5th position and a tetrahydro-2H-pyran-2-yl-oxy-methyl group at the 6th position of the benzodioxole ring. Benzodioxoles are known for their bioactive properties and are often used in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator . The subsequent step involves the reaction of the brominated benzodioxole with tetrahydro-2H-pyran-2-yl-oxy-methyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 5-bromo-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3, NaH), solvents (e.g., DMF, toluene).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted benzodioxoles depending on the nucleophile used.
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated benzodioxole.
Scientific Research Applications
1,3-Benzodioxole, 5-bromo-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5-bromo-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound without the bromine and tetrahydro-2H-pyran-2-yl-oxy-methyl groups.
5-Bromo-1,3-Benzodioxole: Similar structure but lacks the tetrahydro-2H-pyran-2-yl-oxy-methyl group.
6-Bromo-1,3-Benzodioxole-5-Carboxaldehyde: Contains a carboxaldehyde group instead of the tetrahydro-2H-pyran-2-yl-oxy-methyl group.
Uniqueness
1,3-Benzodioxole, 5-bromo-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- is unique due to the presence of both the bromine atom and the tetrahydro-2H-pyran-2-yl-oxy-methyl group, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
100713-33-5 |
|---|---|
Molecular Formula |
C13H15BrO4 |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
5-bromo-6-(oxan-2-yloxymethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H15BrO4/c14-10-6-12-11(17-8-18-12)5-9(10)7-16-13-3-1-2-4-15-13/h5-6,13H,1-4,7-8H2 |
InChI Key |
PJDCFNHTLBPFMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=CC3=C(C=C2Br)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B14080247.png)
![N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14080249.png)
![(1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B14080250.png)
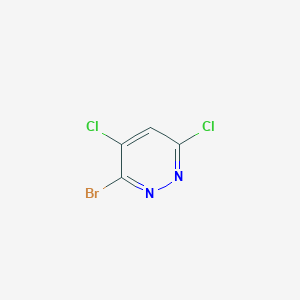
![1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo-](/img/structure/B14080258.png)
![Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate](/img/structure/B14080267.png)
